molecular formula C21H24BrN3O3S B10942960 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10942960
M. Wt: 478.4 g/mol
InChI Key: AWNORQMPFGGNQN-UHFFFAOYSA-N
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Description

N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a naphthylsulfonyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Bromination and Methylation: The pyrazole ring is then brominated and methylated using reagents like bromine and methyl iodide.

    Attachment of the Propyl Chain: The propyl chain is introduced through nucleophilic substitution reactions.

    Sulfonylation: The naphthylsulfonyl group is attached via sulfonylation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of dehalogenated or demethylated products.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring, as well as the naphthylsulfonyl group, contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-BROMO-1H-PYRAZOL-1-YL)PROPANAMIDE: Lacks the naphthylsulfonyl group.

    N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE: Chlorine instead of bromine.

    N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-PHENYLSULFONYL)PROPANAMIDE: Phenylsulfonyl instead of naphthylsulfonyl.

Uniqueness

N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to the combination of its brominated pyrazole ring and naphthylsulfonyl group, which confer specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C21H24BrN3O3S

Molecular Weight

478.4 g/mol

IUPAC Name

N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C21H24BrN3O3S/c1-15-21(22)16(2)25(24-15)12-5-11-23-20(26)10-13-29(27,28)19-9-8-17-6-3-4-7-18(17)14-19/h3-4,6-9,14H,5,10-13H2,1-2H3,(H,23,26)

InChI Key

AWNORQMPFGGNQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C)Br

Origin of Product

United States

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